1-(tert-Butyl)-2-methoxy-3-vinylbenzene
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Overview
Description
1-(tert-Butyl)-2-methoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl groups, followed by the introduction of methoxy and vinyl groups. One common method involves the use of tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The methoxy group can be introduced via methylation using methanol and a strong acid like sulfuric acid. The vinyl group can be added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-2-methoxy-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation with palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(tert-Butyl)-2-methoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s chemical behavior. The vinyl group can undergo polymerization, leading to the formation of larger molecular structures .
Comparison with Similar Compounds
tert-Butylbenzene: Lacks the methoxy and vinyl groups, making it less versatile in chemical reactions.
2-Methoxy-3-vinylbenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-(tert-Butyl)-4-methoxybenzene: Lacks the vinyl group, limiting its polymerization potential
Uniqueness: 1-(tert-Butyl)-2-methoxy-3-vinylbenzene is unique due to the combination of the tert-butyl, methoxy, and vinyl groups, which confer distinct steric, electronic, and reactive properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-tert-butyl-3-ethenyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-6-10-8-7-9-11(12(10)14-5)13(2,3)4/h6-9H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYXDHKIXMFTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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